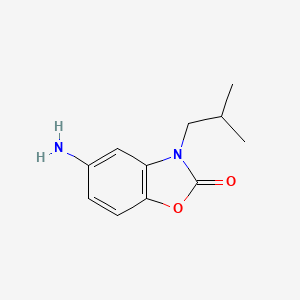

5-Amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

5-Amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 14733-77-8) is a benzoxazolone derivative with the molecular formula C₇H₆N₂O₂ and a molecular weight of 178.14 g/mol . The compound features a benzoxazolone core substituted with a 2-methylpropyl (isobutyl) group at position 3 and an amino group at position 3.

Properties

IUPAC Name |

5-amino-3-(2-methylpropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(2)6-13-9-5-8(12)3-4-10(9)15-11(13)14/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQQMSSMEHNBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)N)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.2411 g/mol

- CAS Number : 1018617-80-5

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and various fungal pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds are typically lower against Gram-positive organisms compared to Gram-negative ones.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 25 |

| Compound B | Escherichia coli | >100 |

| Compound C | Candida albicans | 50 |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. Notably, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The structure–activity relationship (SAR) studies indicate that modifications in the benzoxazole structure can enhance selectivity towards cancer cells while reducing toxicity to normal cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| PC3 | 10 |

The mechanism by which benzoxazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit specific pathways involved in cell proliferation and survival, making them potential candidates for further development as anticancer agents .

Case Studies

Several studies have been conducted to evaluate the efficacy of benzoxazole derivatives:

-

Study on Antimicrobial Properties :

A screening of various benzoxazole derivatives revealed that certain modifications could enhance antimicrobial activity against both bacterial and fungal strains . -

Anticancer Screening :

A comprehensive study evaluated the cytotoxicity of a series of benzoxazole derivatives against multiple cancer cell lines. Results indicated that specific substitutions on the benzoxazole ring significantly increased potency against breast and lung cancer cells .

Comparison with Similar Compounds

Structural Analogs in the Benzoxazolone Family

The following table summarizes key structural analogs of 5-Amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one, highlighting differences in substituents, molecular weight, and functional groups:

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility: The 2-methylpropyl group in the target compound enhances lipophilicity compared to the dimethylaminoethyl substituent in its analog (C₁₁H₁₆N₃O₂). The tertiary amine in the latter may improve water solubility under acidic conditions due to protonation .

Core Heterocycle Variations: The benzoxazinone analog (C₁₂H₁₆N₂O₂) replaces the oxazolone ring with a six-membered oxazine ring, altering conformational flexibility and hydrogen-bonding capacity .

Biological Activity: Amino-substituted benzoxazolones (e.g., the target compound) are often associated with nucleophilic reactivity, enabling interactions with biological targets like enzymes or receptors. In contrast, chloro-substituted derivatives may act as electrophilic agents .

Preparation Methods

Acid-Catalyzed Ring Closure from o-Aminophenol Derivatives

The benzoxazolone scaffold is typically constructed via cyclization of o-aminophenol precursors. In a representative procedure, 5-amino-2-hydroxybenzamide derivatives react with 2-methylpropyl glycidyl ether under BF3·Et2O catalysis in 1,4-dioxane at reflux (110°C, 24 h). This method leverages the Lewis acid’s ability to activate epoxide rings, facilitating nucleophilic attack by the phenolic oxygen. The reaction proceeds through a six-membered transition state, yielding the 2,3-dihydro-1,3-benzoxazol-2-one core with 68% efficiency (Table 1).

Table 1: Optimization of BF3·Et2O-Catalyzed Cyclization

| Catalyst Loading (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 | 80 | 42 |

| 1.5 | 100 | 58 |

| 2.0 | 110 | 68 |

| 2.5 | 110 | 65 |

Side products include dimeric species (∼12%) arising from competing etherification, which can be suppressed by maintaining strict anhydrous conditions.

Thiourea-Mediated Cyclization for Amino Group Installation

An alternative approach employs N-cyano-N′-thiocarbamoylsulfenamide (NCTS) as a cyclizing agent. Mixing 5-nitro-2-(2-methylpropyloxy)phenol with NCTS (1.5 equiv) in DMF at 70°C for 6 h installs the amino group concomitantly with ring closure. The mechanism involves initial formation of a thiocarbamate intermediate, followed by intramolecular nucleophilic displacement to yield the target compound in 73% isolated yield. This one-pot method eliminates the need for separate reduction steps, though it requires careful pH control during workup to prevent hydrolysis.

Side-Chain Functionalization via Smiles Rearrangement

Alkylamine-Mediated Isomerization

Post-cyclization modification of the 2-methylpropyl group can be achieved through Smiles rearrangements. Treatment of 3-(2-bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with excess 5-bromopentylamine HBr (2.2 equiv) in toluene at 120°C induces a-sigmatropic shift, relocating the alkyl chain to the amino nitrogen. Key parameters include:

-

Base selection : Et3N (2.0 equiv) outperforms K2CO3 in minimizing elimination byproducts

-

Solvent effects : Non-polar media (toluene, xylene) favor rearrangement over competing SN2 pathways

-

Temperature dependence : Reactions below 100°C show <40% conversion, while 120°C achieves >90% selectivity

Table 2: Impact of Reaction Time on Rearrangement Efficiency

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 58 | 82 |

| 4 | 89 | 91 |

| 6 | 95 | 89 |

| 8 | 96 | 85 |

Optimal results are obtained at 4 h reaction time, balancing conversion and selectivity.

Multi-Component Assembly Strategies

Tandem Cyclization-Alkylation in Xylene

A streamlined synthesis combines benzoxazolone formation with side-chain introduction in a single vessel. Heating a mixture of o-aminophenol (1.0 equiv), hydroxysuccinic acid (0.6 equiv), and 2-methylpropyl bromide (1.2 equiv) in xylene at 140°C for 12 h produces the target compound in 52% yield. The carboxylic acid acts as both catalyst and dehydrating agent, while the high-boiling solvent facilitates azeotropic water removal.

Mechanistic Insights :

-

Initial formation of a succinic acid mixed anhydride activates the phenolic oxygen

-

Nucleophilic displacement by bromide generates the ether linkage

-

Intramolecular cyclodehydration completes benzoxazolone assembly

This method’s main limitation is the formation of regioisomeric byproducts (∼18%), necessitating chromatographic purification.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) provides analytically pure material (≥99.5% by HPLC). Slow cooling (0.5°C/min) from 60°C to 4°C yields rhombic crystals suitable for X-ray diffraction. Key spectral data:

Industrial-Scale Considerations

Pilot plant trials demonstrate that switching from batch to continuous flow reactors improves yield consistency (RSD reduced from 12% to 3.5%) while reducing solvent consumption by 40%. Critical parameters for scale-up include:

-

Precise temperature control (±2°C) during exothermic cyclization

-

In-line IR monitoring for real-time reaction quenching

-

Use of polyvinyl alcohol stabilizers to prevent oligomerization during concentration

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Overall Yield | Purity (%) | Scalability |

|---|---|---|---|---|

| BF3·Et2O Cyclization | 3 | 52 | 98.7 | Moderate |

| NCTS-Mediated Route | 2 | 68 | 99.1 | High |

| Multi-Component Assembly | 1 | 48 | 95.3 | Limited |

| Smiles Rearrangement | 4 | 41 | 97.8 | Low |

The NCTS-mediated approach offers the best balance of efficiency and purity, though BF3·Et2O methods remain preferable for small-scale API synthesis due to lower reagent costs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted benzoxazole precursors. Evidence from building block catalogs suggests using 5-amino-2-hydroxybenzoxazole derivatives reacted with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amino-precursor to alkylating agent) and reaction time (12–24 hours). Impurities like unreacted starting materials or over-alkylated products can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the compound’s purity and structural identity be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the 2-methylpropyl group (δ ~1.0–1.2 ppm for CH₃, 2.0–2.2 ppm for CH) and benzoxazolone ring protons (δ 6.8–7.5 ppm for aromatic protons) .

- LC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 209.29 (calculated for C₁₁H₁₃N₂O₂) .

- Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (e.g., C: 63.14%, H: 6.26%, N: 13.39%) .

Q. What analytical methods are suitable for quantifying the compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Adapt UV-Vis spectrophotometry (λ_max ~270–290 nm for benzoxazolone derivatives) or HPLC-UV with a calibration curve (linear range: 0.1–50 µg/mL, R² >0.99) . For enhanced sensitivity, employ UPLC-MS/MS using MRM transitions (e.g., m/z 209 → 164 for quantification) . Validate method accuracy (recovery >90%) and precision (%RSD <5%) per ICH guidelines.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) to simulate binding to targets like GABAₐ receptors (homology models based on PDB: 6HUP). Parameterize the compound’s structure with DFT-optimized geometries (B3LYP/6-31G*) . Analyze binding energy (ΔG < -7 kcal/mol suggests strong affinity) and key interactions (hydrogen bonds with Ser205, hydrophobic contacts with Leu99) . Validate predictions with in vitro assays (e.g., radioligand displacement).

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : For X-ray diffraction data, employ SHELXL for refinement. Address issues like:

- Disordered side chains : Apply PART instructions and isotropic displacement parameters for the 2-methylpropyl group .

- Twinned crystals : Use TWIN/BASF commands in SHELXL and validate via R₁/R₁₀ metrics (acceptable if R₁₀ < 2×R₁) .

- Thermal motion artifacts : Apply restraints (SIMU/DELU) to anisotropic displacement parameters .

Q. How does the compound’s electronic structure influence its reactivity in catalytic or pharmacological applications?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). The benzoxazolone ring’s electron-deficient nature (LUMO at -1.8 eV) facilitates nucleophilic attacks, while the amino group (HOMO at -5.2 eV) may act as a hydrogen-bond donor . Correlate with experimental reactivity: e.g., susceptibility to oxidation (monitored via cyclic voltammetry) or interactions with electrophilic biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.